REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([NH2:9])=[O:8].[NH2:10][C:11]1[N:16]=[C:15](Cl)[CH:14]=[C:13]([Cl:18])[N:12]=1.CCN(C(C)C)C(C)C>CC#N.CCOC(C)=O>[NH2:10][C:11]1[N:16]=[C:15]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH:2]2[C:7]([NH2:9])=[O:8])[CH:14]=[C:13]([Cl:18])[N:12]=1
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
N1C(COCC1)C(=O)N
|
Name
|
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. in a sealed tube for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases were further extracted with CH2Cl2 (3×50 mL) and EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (34 g SiO2, CH2Cl2 to 90/10/1 CH2Cl2/CH3OH/NH4OH gradient)
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)N1C(COCC1)C(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 394 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |